molecular formula C19H20N2O B5812463 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide

Cat. No.: B5812463
M. Wt: 292.4 g/mol
InChI Key: KFIUXNZZXXZIDB-UDWIEESQSA-N
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Description

N’-(bicyclo[221]hept-2-ylmethylene)-1-naphthohydrazide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide typically involves the reaction of bicyclo[2.2.1]hept-2-ylmethylene with 1-naphthohydrazide under controlled conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired framework .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, leading to changes in biological or chemical processes. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
  • N-(alkyl-, benzyl-, arylsulfonyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines

Uniqueness

N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide is unique due to its specific bicyclic structure and the presence of the naphthohydrazide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19(18-7-3-5-14-4-1-2-6-17(14)18)21-20-12-16-11-13-8-9-15(16)10-13/h1-7,12-13,15-16H,8-11H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIUXNZZXXZIDB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N/NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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